N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(15-5-6-18-19(11-15)23-13-22-18)24-16-7-9-27(10-8-16)20-12-14-3-1-2-4-17(14)25-26-20/h5-6,11-13,16H,1-4,7-10H2,(H,22,23)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWERBWKOZPMVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a piperidine moiety and a tetrahydrocinnoline substituent. Its molecular formula is with a molecular weight of approximately 366.43 g/mol. The unique structural components are believed to contribute to its varied biological activities.
Anticancer Activity
Recent research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerase I (Hu Topo I), an important enzyme in DNA replication and repair. Inhibiting this enzyme can lead to cancer cell death due to the accumulation of DNA damage during cell division .
In a study involving various benzo[d]imidazole derivatives, several compounds demonstrated potent cytotoxicity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, some derivatives achieved low GI50 values (growth inhibition concentration), indicating their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.
Study 1: Topoisomerase Inhibition
In a detailed study on the structure-activity relationship (SAR) of benzo[d]imidazole derivatives, researchers identified that certain modifications in the chemical structure significantly enhanced the binding affinity to Hu Topo I. Compounds with hydrophobic substituents were particularly effective at inhibiting enzyme activity . This suggests that this compound may similarly interact with topoisomerases.
Study 2: Antimicrobial Activity
Another area of investigation involves the antimicrobial properties of compounds containing the benzo[d]imidazole scaffold. Research has indicated that these compounds can exhibit significant activity against various bacterial strains. The presence of the tetrahydrocinnoline moiety may enhance this activity due to its structural characteristics that facilitate interaction with microbial targets.
Data Table: Summary of Biological Activities
Preparation Methods
Nitration and Amination of Ethyl 4-Fluorobenzoate
Ethyl 4-fluorobenzoate undergoes nitration using concentrated H₂SO₄/NaNO₃ to yield ethyl 3-nitro-4-fluorobenzoate. Subsequent amination with K₂CO₃ in DMF introduces an amine group, producing ethyl 3-nitro-4-(alkylamino)benzoate derivatives.
Reduction and Cyclization
Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, forming ethyl 3-(alkylamino)-4-aminobenzoate. Treatment with cyanogen bromide (BrCN) in methanol induces cyclization, yielding ethyl 2-amino-1-alkyl-1H-benzo[d]imidazole-5-carboxylate.
Hydrolysis to Carboxylic Acid
Saponification with LiOH·H₂O in ethanol converts the ester to 1H-benzo[d]imidazole-5-carboxylic acid (yield: ~85%).
Key Data :
- 1H NMR (DMSO- d6) : δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6).
- LC/MS (ESI+) : m/z 189.1 [M+H]⁺.
Synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-amine
Tetrahydrocinnolin-3-yl Framework Construction
Amide Coupling and Final Product Characterization
Activation of Carboxylic Acid
1H-Benzo[d]imidazole-5-carboxylic acid is activated using TBTU (2 eq) and DMAP (2 eq) in DMF. The resulting active ester reacts with 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine at room temperature for 24 h.
Purification and Yield
Crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to yield the title compound as a white solid (yield: 72%).
Analytical Data :
- 1H NMR (DMSO- d6) : δ 12.85 (s, 1H, NH), 8.65 (s, 1H, H-2), 8.10 (d, J = 8.2 Hz, 1H, H-4), 7.75 (d, J = 8.2 Hz, 1H, H-7), 4.30–4.25 (m, 1H, piperidine-H), 3.10–2.95 (m, 4H, piperidine-H), 2.70–2.60 (m, 2H, tetrahydrocinnolin-H).
- LC/MS (ESI+) : m/z 405.2 [M+H]⁺.
- HPLC Purity : 98.6% (C18 column, MeCN:H₂O, 70:30).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzimidazole cyclization | BrCN, MeOH, 0°C → RT | 75 | 95 |
| Tetrahydrocinnolin bromination | NBS, AcOH, 80°C, 2 h | 82 | 90 |
| Amide coupling | TBTU/DMAP, DMF, RT, 24 h | 72 | 98.6 |
Mechanistic Insights and Optimization
Cyanogen Bromide Cyclization
The cyclization of diamines to benzimidazoles proceeds via nucleophilic attack of the amine on BrCN, forming a thiourea intermediate that undergoes intramolecular cyclization.
Hydrogenation Selectivity
Partial hydrogenation of cinnoline requires careful control of H₂ pressure (1–3 atm) and temperature (50–60°C) to avoid over-reduction to decahydro derivatives.
Coupling Agent Efficiency
TBTU outperforms EDCl/HOBt in this context, minimizing racemization and improving yields by stabilizing the active ester intermediate.
Q & A
Q. Table 1: Example Reaction Optimization Using DoE
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, MeCN | DMF (yield: 78%) |
| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (5 mol%) |
| Temperature | 80–120°C | 100°C (reduced byproducts) |
Advanced: How can computational modeling predict the compound’s binding interactions with biological targets (e.g., kinases or GPCRs)?
Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions between the benzoimidazole core and target active sites. For example, the tetrahydrocinnolin group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
- Quantum Chemical Calculations : Analyze electron density maps (e.g., HOMO/LUMO) to predict reactivity and binding affinity .
- Validation : Cross-reference docking poses with experimental SAR data (e.g., IC₅₀ values from enzyme inhibition assays) .
Key Insight : The compound’s rigid bicyclic structure (tetrahydrocinnolin) may restrict conformational flexibility, enhancing selectivity for specific targets .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns for benzoimidazole) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 435.21 vs. observed 435.19) .
Note : FTIR can detect functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced: How should researchers resolve contradictions in biological activity data across assays (e.g., cell-based vs. in vivo models)?
Answer:
- Mechanistic Deconvolution : Perform target engagement assays (e.g., CETSA or SPR) to confirm direct binding .
- Pharmacokinetic Profiling : Assess bioavailability and metabolism (e.g., hepatic microsome stability) to explain discrepancies between in vitro and in vivo efficacy .
- Data Normalization : Use standardized controls (e.g., housekeeping genes in qPCR) and meta-analysis tools to harmonize datasets .
Example : If the compound shows high enzyme inhibition in vitro but low in vivo activity, evaluate plasma protein binding or metabolite interference .
Advanced: What strategies can be employed to study structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations in:
- Biological Testing : Screen analogs against panels of related targets (e.g., kinase families) to map selectivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .
Q. Table 2: Example SAR Data for Analogs
| Analog Modification | IC₅₀ (Target A) | Selectivity (Target A/B) |
|---|---|---|
| Benzoimidazole-5-CO₂Me | 12 nM | 10-fold |
| Piperidine-N-Me | 45 nM | 3-fold |
Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?
Answer:
- Detailed Reaction Logs : Document exact equivalents, solvent purity, and inert atmosphere conditions .
- Batch Consistency : Use automated reactors (e.g., ChemRazor) to minimize human error .
- Interlab Validation : Share protocols with collaborators for cross-verification (e.g., NMR spectra alignment) .
Advanced: What computational and experimental approaches are recommended for studying metabolic stability?
Answer:
- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., piperidine N-demethylation) .
- In Vitro Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- Isotope Labeling : Track ¹⁴C-labeled compound in rodent models to study excretion pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
- Emergency Procedures : Train staff in spill management and first aid for accidental exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
